2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid
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Overview
Description
2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid is a complex organic compound with a unique structure that includes a benzyl group, a sulfanylpropanoyl group, and a trideuterio(113C)methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzyl group and the trideuterio(113C)methoxy group, followed by their incorporation into the final structure through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: This compound shares structural similarities with 2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid, including the presence of a benzyl group and an acetic acid moiety.
Benzyl 2-ethyl-3-oxobutanoate: Another structurally related compound that includes a benzyl group and an oxo group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which provides distinct chemical and biological properties. This makes it a valuable compound for specialized research applications.
Properties
IUPAC Name |
2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFBMQMMAFLEHC-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858477 |
Source
|
Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329837-24-2 |
Source
|
Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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